(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride
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Overview
Description
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. This compound is characterized by a cyclobutane ring substituted with a methoxy group and two methyl groups, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride typically involves the following steps:
Formation of the cyclobutane ring: Starting from a suitable precursor, the cyclobutane ring is formed through cyclization reactions.
Introduction of the methoxy group: The methoxy group is introduced via nucleophilic substitution reactions.
Addition of the methanamine group: The methanamine group is added through reductive amination or other suitable amination reactions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methanamine group, converting it to primary or secondary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
(3,3-Dimethylcyclobutyl)methanamine;hydrochloride: Similar structure but lacks the methoxy group.
(1-Methylcyclobutyl)methanamine;hydrochloride: Similar structure but lacks the methoxy and additional methyl groups.
Uniqueness: (1-Methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride is unique due to the presence of the methoxy group and the specific substitution pattern on the cyclobutane ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(1-methoxy-3,3-dimethylcyclobutyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)4-8(5-7,6-9)10-3;/h4-6,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGNRGRGEZTFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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